(7E)-7-Dodecen-5-yn-1-ol 1-Acetate
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Overview
Description
(7E)-7-Dodecen-5-yn-1-ol 1-Acetate is an organic compound with the molecular formula C14H24O2. It is a derivative of dodecenyl acetate, characterized by the presence of a double bond and a triple bond in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-Dodecen-5-yn-1-ol 1-Acetate typically involves multi-step organic reactions. One common method includes the transformation of 2-hexenal into an intermediate compound, which is then converted into this compound through a series of reactions involving reagents such as tetrahydrofuran (THF) and iron catalysts .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and selectivity, often exceeding 70% . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(7E)-7-Dodecen-5-yn-1-ol 1-Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield dodecen-5-yn-1-one, while reduction can produce dodecen-5-yn-1-ol.
Scientific Research Applications
(7E)-7-Dodecen-5-yn-1-ol 1-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7E)-7-Dodecen-5-yn-1-ol 1-Acetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-Dodec-7-en-1-yl acetate: Similar structure but lacks the triple bond.
(E,Z)-7,9-Dodecadienyl-1-acetate: Contains two double bonds instead of a double and a triple bond.
Uniqueness
(7E)-7-Dodecen-5-yn-1-ol 1-Acetate is unique due to the presence of both a double bond and a triple bond in its carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H22O2 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(E)-dodec-7-en-5-ynyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,10-13H2,1-2H3/b7-6+ |
InChI Key |
IKHNADSQVNTJQV-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/C#CCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CC#CCCCCOC(=O)C |
Origin of Product |
United States |
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